molecular formula C8H6ClNS B13248175 5-Chloro-7-methyl-1,3-benzothiazole

5-Chloro-7-methyl-1,3-benzothiazole

Cat. No.: B13248175
M. Wt: 183.66 g/mol
InChI Key: GFDRAHBRJSSHLL-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and methyl groups in the benzothiazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with chloroacetaldehyde in the presence of hydrochloric acid to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Chloro-7-methyl-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-1,3-benzothiazole
  • 7-Chloro-1,3-benzothiazole
  • 2-Methyl-1,3-benzothiazole

Uniqueness

5-Chloro-7-methyl-1,3-benzothiazole is unique due to the specific positioning of the chlorine and methyl groups, which enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

GFDRAHBRJSSHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=N2)Cl

Origin of Product

United States

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